molecular formula C21H23ClN2O B8522613 1h-Indole,3-[2-[4-(4-chlorophenoxy)-1-piperidinyl]ethyl]-

1h-Indole,3-[2-[4-(4-chlorophenoxy)-1-piperidinyl]ethyl]-

Cat. No.: B8522613
M. Wt: 354.9 g/mol
InChI Key: PYGLAWNLUMTKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indole,3-[2-[4-(4-chlorophenoxy)-1-piperidinyl]ethyl]- is a useful research compound. Its molecular formula is C21H23ClN2O and its molecular weight is 354.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indole,3-[2-[4-(4-chlorophenoxy)-1-piperidinyl]ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indole,3-[2-[4-(4-chlorophenoxy)-1-piperidinyl]ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H23ClN2O

Molecular Weight

354.9 g/mol

IUPAC Name

3-[2-[4-(4-chlorophenoxy)piperidin-1-yl]ethyl]-1H-indole

InChI

InChI=1S/C21H23ClN2O/c22-17-5-7-18(8-6-17)25-19-10-13-24(14-11-19)12-9-16-15-23-21-4-2-1-3-20(16)21/h1-8,15,19,23H,9-14H2

InChI Key

PYGLAWNLUMTKHV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)Cl)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

Synthesis routes and methods

Procedure details

60 ml. of a 1M solution of boron trihydride in tetrahydrofuran are added dropwise to a stirred solution of 7.0 g of 1-(indol-3-ylglyoxyloyl)-4-(p-chlorophenoxy)piperidine in 135 ml. of tetrahydrofuran under nitrogen. The solution is stirred at ambient temperature for 18 hours and the tetrahydrofuran is removed under reduced pressure to give a white boron complex. The complex is destroyed by refluxing in 135 ml. of methanol with a few drops of glacial acetic acid. After cooling, the methanol is removed under reduced pressure to give a yellow oil. The oil is dissolved in ether, the ether is washed with water, dried and removed under reduced pressure to give a yellow oil. After standing under vacuum for a week, the oil crystallizes to a yellow solid. The solid is recrystallized from toluene and then from an ethanol and water mixture to give white crystals of 3-{2-[4-(p-chlorophenoxy)piperidyl]ethyl}indole, m.p. 132°-133° C.
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